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molecular formula C11H11NO2S B123520 1-Tosylpyrrole CAS No. 17639-64-4

1-Tosylpyrrole

Cat. No. B123520
M. Wt: 221.28 g/mol
InChI Key: OXWIEWFMRVJGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059694

Procedure details

In a 1-liter three-neck flask, 8.65 cm3 of freshly distilled pyrrole (125 mmoles) was introduced together with 100 cm3 of THF and 1 cm3 of a 40% aqueous solution of tetrabutylammonium hydroxide. 125 cm3 of a 50% aqueous NaOH solution was added and the mixture was then vigorously stirred. After 5 minutes, a solution of 38 g of tosylchloride (200 mmoles) in 100 cm3 of THF was dropwise added. The obtained adduct was maintained under stirring until the temperature reached a maximum and then again during some 30 minutes more. After decantation, the aqueous layer was extracted with ethyl acetate, and the combine organic layer was concentrated under reduced pressure. The residue was dissolved in dichloromethane, washed with water, dried over magnesium sulfate and evaporated. 27 g of a white solid compound was obtained (1) (M=221, yield: 97.6%). Recrystallization in methanol. F (° C)=92. Elemental analysis: calc.: C 59.73; H 4.98; N 6.33; found: C 59.59; H 4.67; N 6.32. NMR: (CDCl3) ppm 7.7 d J(Hz) 8 2H; 7.2 4H; 6.25 2H; 2.33 s 3H.
Quantity
125 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
97.6%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].[S:26](Cl)([C:29]1[CH:35]=[CH:34][C:32]([CH3:33])=[CH:31][CH:30]=1)(=[O:28])=[O:27]>C1COCC1>[S:26]([N:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1)([C:29]1[CH:35]=[CH:34][C:32]([CH3:33])=[CH:31][CH:30]=1)(=[O:28])=[O:27] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
125 mmol
Type
reactant
Smiles
N1C=CC=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tetrabutylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained adduct was maintained
STIRRING
Type
STIRRING
Details
under stirring until the temperature
WAIT
Type
WAIT
Details
again during some 30 minutes more
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
After decantation, the aqueous layer was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combine organic layer was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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